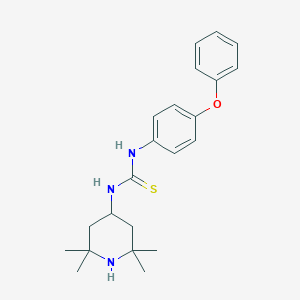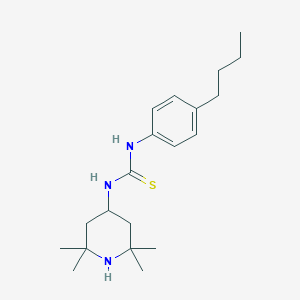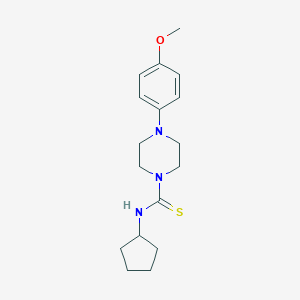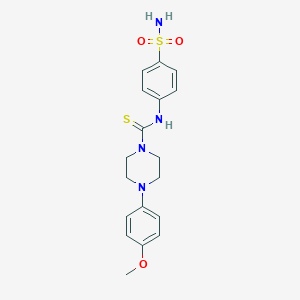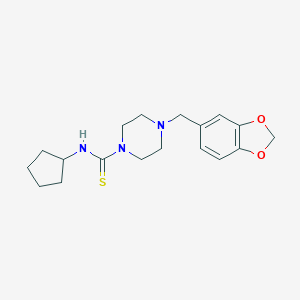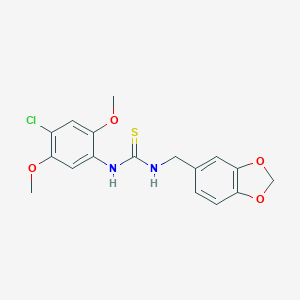
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea, commonly known as UMB68, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
作用機序
The mechanism of action of UMB68 involves the inhibition of tubulin polymerization, which is a critical process for cell division and proliferation. UMB68 binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. This leads to cell cycle arrest and apoptosis in cancer cells. In addition, UMB68 has been shown to inhibit the activity of several enzymes that are involved in angiogenesis, including matrix metalloproteinases and vascular endothelial growth factor receptors.
Biochemical and Physiological Effects:
UMB68 has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, inhibition of angiogenesis, and suppression of tumor growth and metastasis. In addition, UMB68 has been shown to have low toxicity in normal cells, which is a desirable characteristic for anticancer drugs.
実験室実験の利点と制限
UMB68 has several advantages for lab experiments, including its potent anticancer activity, low toxicity in normal cells, and well-defined mechanism of action. However, UMB68 also has some limitations, including its poor solubility in water and its relatively short half-life in vivo. These limitations can be overcome by modifying the chemical structure of UMB68 or by using appropriate drug delivery systems.
将来の方向性
There are several future directions for the research on UMB68, including the development of novel analogs with improved pharmacological properties, the investigation of its potential applications in combination with other anticancer drugs, and the exploration of its therapeutic potential for other diseases, such as infectious diseases and inflammatory disorders. In addition, the development of appropriate drug delivery systems and the optimization of dosing regimens are also important areas of research for UMB68.
合成法
The synthesis of UMB68 involves the reaction between 4-chloro-2,5-dimethoxybenzaldehyde and 1,3-benzodioxole-5-carboxylic acid hydrazide, followed by the addition of thiourea. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the desired product. The purity and identity of the compound are confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
UMB68 has been studied extensively for its potential therapeutic applications, particularly for cancer treatment. It has been shown to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. UMB68 has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, which are two key mechanisms of action for anticancer drugs. In addition, UMB68 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
特性
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea |
|---|---|
分子式 |
C17H17ClN2O4S |
分子量 |
380.8 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-chloro-2,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C17H17ClN2O4S/c1-21-14-7-12(15(22-2)6-11(14)18)20-17(25)19-8-10-3-4-13-16(5-10)24-9-23-13/h3-7H,8-9H2,1-2H3,(H2,19,20,25) |
InChIキー |
VKJCXQJXRZEQIU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC3=C(C=C2)OCO3)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC3=C(C=C2)OCO3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B216366.png)
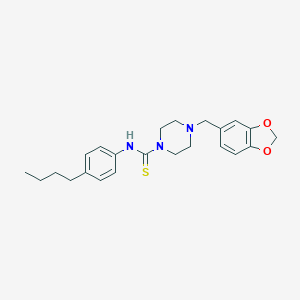
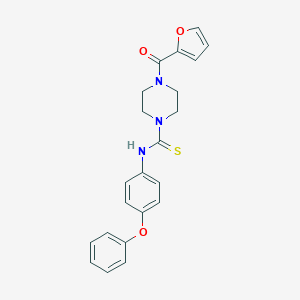
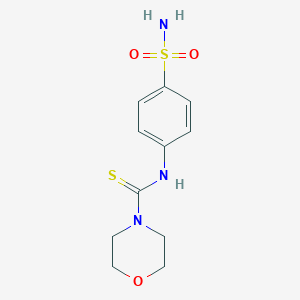
![1-Cyclopentyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B216373.png)
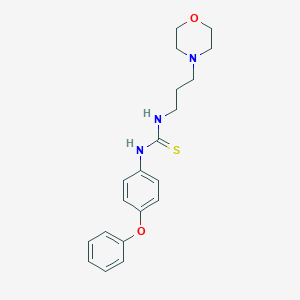
![4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B216375.png)
![N-(4-butylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B216376.png)
![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)
